1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE
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Overview
Description
1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, including the formation of the triazino[5,6-d][3,1]benzoxazepine core and the introduction of the chlorophenyl, furyl, methylsulfanyl, and propionyl groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Condensation: The furyl group can participate in condensation reactions with aldehydes or ketones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[6-[5-(4-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are used in medicinal chemistry and material science.
Phenylboronic pinacol esters: These compounds are used in drug design and drug delivery devices.
Properties
Molecular Formula |
C24H19ClN4O3S |
---|---|
Molecular Weight |
479 g/mol |
IUPAC Name |
1-[6-[5-(4-chlorophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H19ClN4O3S/c1-3-20(30)29-17-7-5-4-6-16(17)21-22(26-24(33-2)28-27-21)32-23(29)19-13-12-18(31-19)14-8-10-15(25)11-9-14/h4-13,23H,3H2,1-2H3 |
InChI Key |
JNLVCJIFKISALM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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